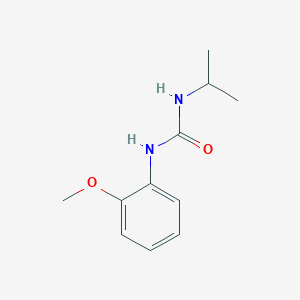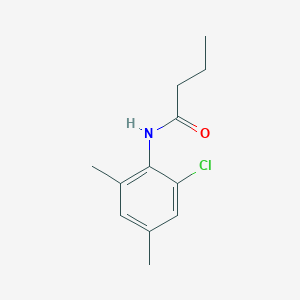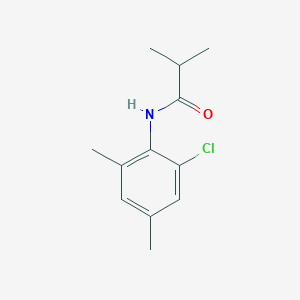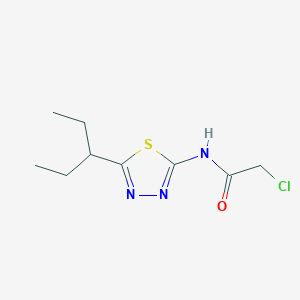![molecular formula C12H15BrN2O B7458848 1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)
1-[(5-Bromopyridin-3-yl)carbonyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Bromopyridin-3-yl)carbonyl]azepane, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPCA is a heterocyclic compound that belongs to the azepane family, and its unique chemical structure makes it an attractive candidate for various research applications. In
作用机制
The mechanism of action of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been shown to inhibit the activity of HDAC6, which is involved in the regulation of gene expression and protein degradation. By inhibiting HDAC6, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane may prevent the progression and metastasis of cancer cells. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane may prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, anti-inflammatory properties, and potential neuroprotective effects. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been found to inhibit the activity of HDAC6 and MMPs, which are involved in cancer progression and metastasis. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 1-[(5-Bromopyridin-3-yl)carbonyl]azepane in lab experiments is its unique chemical structure, which makes it an attractive candidate for various research applications. Additionally, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. However, one limitation of using 1-[(5-Bromopyridin-3-yl)carbonyl]azepane in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
未来方向
There are many future directions for the research and development of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane. One future direction is the exploration of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane's potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of more efficient synthesis methods for 1-[(5-Bromopyridin-3-yl)carbonyl]azepane could make it more accessible for research and development. Another future direction is the investigation of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane's potential use in combination with other drugs or therapies to enhance its efficacy. Overall, the potential applications of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane in drug discovery and development make it an exciting area of research for the scientific community.
合成方法
1-[(5-Bromopyridin-3-yl)carbonyl]azepane can be synthesized using a variety of methods, including the reaction of 5-bromonicotinic acid with 1-azepanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 5-bromonicotinoyl chloride with 1-azepanamine. The synthesis of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane is a multistep process that requires expertise in organic chemistry.
科学研究应用
1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been found to inhibit the activity of certain enzymes, such as HDAC6 and MMPs, which are involved in cancer progression and metastasis. Additionally, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-[(5-Bromopyridin-3-yl)carbonyl]azepane has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
属性
IUPAC Name |
azepan-1-yl-(5-bromopyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-7-10(8-14-9-11)12(16)15-5-3-1-2-4-6-15/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSILIDRNTOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromopyridin-3-yl)carbonyl]azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)




![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)

![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)



![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
